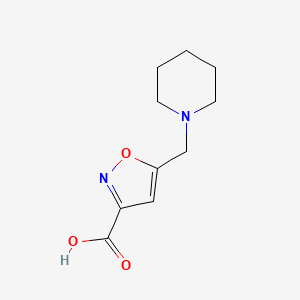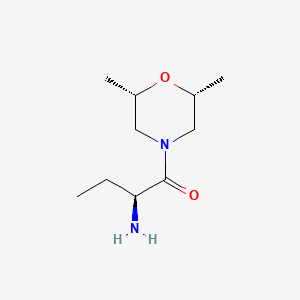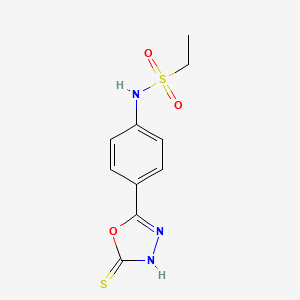
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions until the evolution of hydrogen sulfide ceases . The resulting product is then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and substituted sulfonamides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, microbial growth, and cancer cell proliferation.
Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway, leading to anti-inflammatory effects, and inhibits key enzymes in microbial and cancer cell metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-phenyl-1,3,4-oxadiazole
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 2-Phenyl-1,3,4-oxadiazoline-5-thione
Uniqueness
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)ethanesulfonamide is unique due to its combination of a mercapto group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11N3O3S2 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H11N3O3S2/c1-2-18(14,15)13-8-5-3-7(4-6-8)9-11-12-10(17)16-9/h3-6,13H,2H2,1H3,(H,12,17) |
InChI Key |
SNNOXINNXYAOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
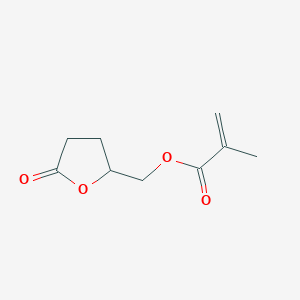
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
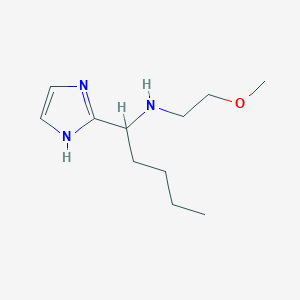
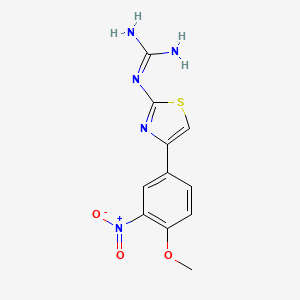
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)

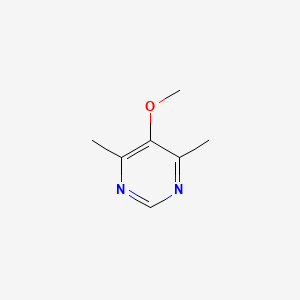
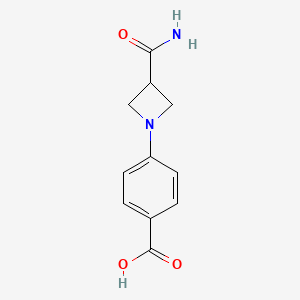
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
